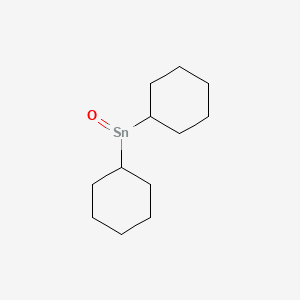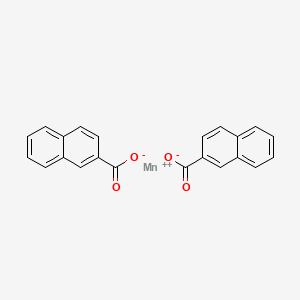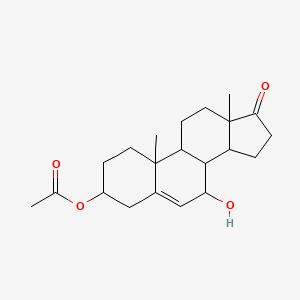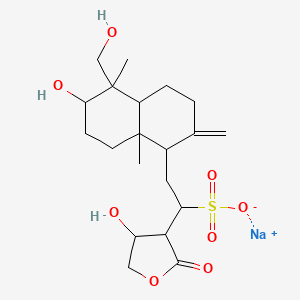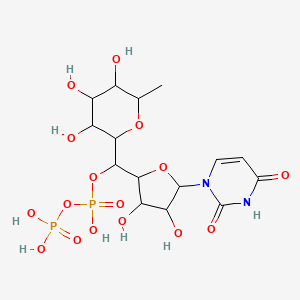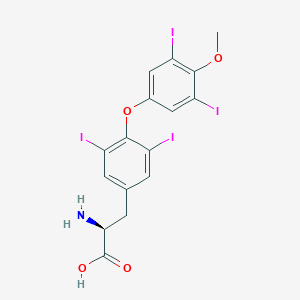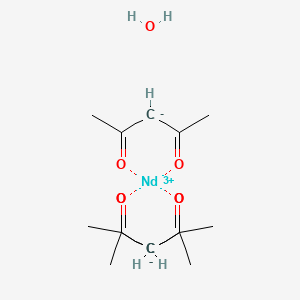
Neodymium(3+);pentane-2,4-dione;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neodymium(3+);pentane-2,4-dione;hydrate is a coordination compound where neodymium(III) ions are complexed with pentane-2,4-dione (also known as acetylacetone) and water molecules. This compound is part of a broader class of metal β-diketonates, which are known for their stability and versatility in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of neodymium(3+);pentane-2,4-dione;hydrate typically involves the reaction of neodymium salts with pentane-2,4-dione in the presence of a base. A common method includes dissolving neodymium chloride in water, followed by the addition of pentane-2,4-dione and a base such as sodium hydroxide. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is filtered, washed, and dried to obtain the this compound complex .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and filtration helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
Neodymium(3+);pentane-2,4-dione;hydrate undergoes various chemical reactions, including:
Coordination Reactions: The compound can form additional coordination complexes with other ligands.
Substitution Reactions: Ligands in the complex can be replaced by other ligands under suitable conditions.
Redox Reactions: Although neodymium(III) is generally stable, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve the use of additional ligands such as phosphines or amines.
Substitution Reactions: Can be carried out using ligands like ethylenediamine or bipyridine in the presence of a suitable solvent.
Redox Reactions: Often require strong oxidizing or reducing agents and controlled environments.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, coordination reactions may yield new complexes with different properties, while substitution reactions can produce derivatives with altered ligand environments.
科学的研究の応用
Neodymium(3+);pentane-2,4-dione;hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other neodymium complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as neodymium-doped lasers and magnets.
作用機序
The mechanism of action of neodymium(3+);pentane-2,4-dione;hydrate involves its ability to form stable complexes with various ligands. The neodymium ion can coordinate with multiple donor atoms, leading to the formation of highly stable structures. These complexes can interact with biological molecules, facilitating their use in imaging and therapeutic applications. The specific pathways and molecular targets depend on the nature of the ligands and the environment in which the compound is used .
類似化合物との比較
Similar Compounds
- Lanthanum(3+);pentane-2,4-dione;hydrate
- Cerium(3+);pentane-2,4-dione;hydrate
- Praseodymium(3+);pentane-2,4-dione;hydrate
Uniqueness
Neodymium(3+);pentane-2,4-dione;hydrate is unique due to its specific electronic configuration and magnetic properties. Compared to other lanthanide complexes, it exhibits distinct spectroscopic and catalytic behaviors, making it valuable in specialized applications such as high-performance magnets and advanced imaging techniques .
特性
CAS番号 |
64438-52-4 |
|---|---|
分子式 |
C15H23NdO7 |
分子量 |
459.58 g/mol |
IUPAC名 |
neodymium(3+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/3C5H7O2.Nd.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3; |
InChIキー |
KGFMEEYTPFZYET-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Nd+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


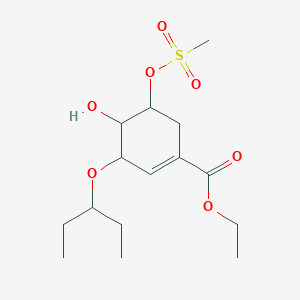
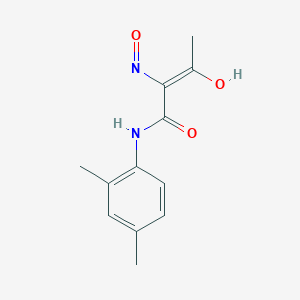
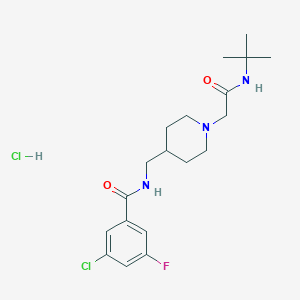
![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
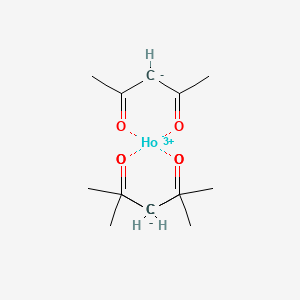
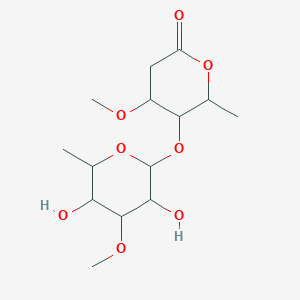
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
